molecular formula C11H20ClN5 B1195485 Chlorazine CAS No. 580-48-3

Chlorazine

Cat. No.: B1195485
CAS No.: 580-48-3
M. Wt: 257.76 g/mol
InChI Key: QHXDTLYEHWXDSO-UHFFFAOYSA-N
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Description

Chlorazine is a chemical compound that belongs to the class of s-triazine herbicides. It is known for its phytotoxic properties and is used in various agricultural applications to control weed growth. This compound is structurally similar to other s-triazine herbicides such as simazine and atrazine.

Mechanism of Action

Keep in mind that chlorpromazine has diverse therapeutic uses, including treating schizophrenia, controlling nausea and vomiting, and managing severe behavioral problems in children. Its potential role in treating COVID-19 is also being explored . If you need further details or have additional questions, feel free to ask! 😊

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorazine can be synthesized through a series of chemical reactions involving the chlorination of triazine derivatives. The typical synthetic route involves the reaction of cyanuric chloride with amines under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetone or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including cyanuric chloride and amines, are fed into reactors where the chlorination reaction takes place. The reaction mixture is then subjected to purification steps, including filtration and crystallization, to obtain pure this compound. The final product is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Chlorazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can convert this compound into less toxic compounds.

    Substitution: this compound can undergo substitution reactions where one or more of its chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazines.

Scientific Research Applications

Chlorazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant physiology and its potential use as a herbicide.

    Medicine: Investigated for its potential therapeutic effects and its role in drug development.

    Industry: Employed in the formulation of herbicidal products and in the study of environmental fate and exposure.

Comparison with Similar Compounds

Chlorazine is similar to other s-triazine herbicides such as:

  • Simazine
  • Atrazine
  • Trietazine

Uniqueness

This compound is unique in its specific binding affinity to the D1 protein in the photosystem II complex, which makes it particularly effective as a herbicide. Its chemical structure also allows for various modifications, making it a versatile compound for different applications.

Properties

IUPAC Name

6-chloro-2-N,2-N,4-N,4-N-tetraethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C11H20ClN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3
Source PubChem
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InChI Key

QHXDTLYEHWXDSO-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)Cl)N(CC)CC
Source PubChem
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Molecular Formula

C11H20ClN5
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DSSTOX Substance ID

DTXSID6041765
Record name Chlorazine
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Molecular Weight

257.76 g/mol
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Physical Description

Solid; [Hawley] Solid or thick liquid; mp = 27 deg C; [HSDB]
Record name Chlorazine
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Boiling Point

154-156 °C @ 4.0 MM HG
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Solubility

FREELY SOL IN HYDROCARBONS, CHLORINATED HYDROCARBONS, LOWER MOLECULAR WT ALCOHOLS, & KETONES, 0.0009% in water @ 22 °C, > 10% in benzene, > 10% in chloroform, > 10% in ligroin
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Density

1.0956 @ 20 °C
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Vapor Pressure

0.0000265 [mmHg]
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Mechanism of Action

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/
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Color/Form

CRYSTALS OR OILY LIQUID

CAS No.

580-48-3
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Record name 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine
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Melting Point

27 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does Chlorpromazine impact human time perception and motor responses?

A: A study [] exploring the effects of various psychotropic drugs on time perception found that Chlorpromazine significantly increased the reaction time of subjects compared to controls. This suggests that Chlorpromazine may affect cognitive processes related to time estimation and motor response initiation. Interestingly, the study also noted that Chlorpromazine did not affect the subjects' ability to reproduce a given time interval, indicating a specific effect on response initiation rather than overall time perception accuracy.

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